molecular formula C7H11Br B14272547 2-(Bromomethyl)hexa-1,5-diene CAS No. 152705-72-1

2-(Bromomethyl)hexa-1,5-diene

Katalognummer: B14272547
CAS-Nummer: 152705-72-1
Molekulargewicht: 175.07 g/mol
InChI-Schlüssel: VZAXJVWEBKIVHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethyl)hexa-1,5-diene: is an organic compound with the molecular formula C7H11Br It is a brominated derivative of hexa-1,5-diene, featuring a bromomethyl group attached to the second carbon of the diene system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)hexa-1,5-diene can be achieved through several methods. One common approach involves the bromination of hexa-1,5-diene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, yielding the desired brominated product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of bromination and handling of dienes apply. Industrial-scale production would likely involve optimized reaction conditions, efficient separation techniques, and safety measures to handle bromine and other reagents.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Bromomethyl)hexa-1,5-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Hydrogen Halides (HBr, HCl): Used for addition reactions.

    Strong Bases (e.g., NaOH, KOH): Used for elimination reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Addition Products: 1,2- and 1,4-addition products of hydrogen halides.

    Elimination Products: Alkenes formed through dehydrohalogenation.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-(Bromomethyl)hexa-1,5-diene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including natural products and pharmaceuticals .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of polymers, agrochemicals, and specialty chemicals. Its reactivity makes it valuable for creating functionalized materials.

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)hexa-1,5-diene in chemical reactions involves the formation of reactive intermediates such as carbocations, radicals, or carbanions, depending on the reaction conditions. For example, in substitution reactions, the bromomethyl group can form a carbocation intermediate, which is then attacked by a nucleophile . In addition reactions, the diene system can stabilize carbocation intermediates through resonance, leading to the formation of addition products .

Vergleich Mit ähnlichen Verbindungen

    Hexa-1,5-diene: The parent compound without the bromomethyl group.

    2-(Chloromethyl)hexa-1,5-diene: A chlorinated analog with similar reactivity.

    2-(Iodomethyl)hexa-1,5-diene: An iodinated analog with potentially different reactivity due to the larger atomic size of iodine.

Uniqueness: 2-(Bromomethyl)hexa-1,5-diene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its non-brominated or differently halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

152705-72-1

Molekularformel

C7H11Br

Molekulargewicht

175.07 g/mol

IUPAC-Name

2-(bromomethyl)hexa-1,5-diene

InChI

InChI=1S/C7H11Br/c1-3-4-5-7(2)6-8/h3H,1-2,4-6H2

InChI-Schlüssel

VZAXJVWEBKIVHH-UHFFFAOYSA-N

Kanonische SMILES

C=CCCC(=C)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.